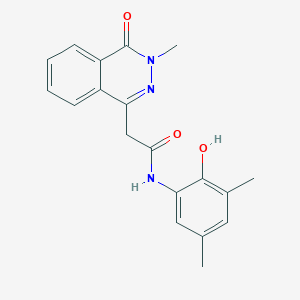![molecular formula C22H25ClN2O5 B15154733 Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154733.png)
Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenoxy intermediate: This involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Amidation: The chlorophenoxyalkane is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.
Coupling with benzoic acid derivative: The amide is then coupled with a benzoic acid derivative that contains a morpholine group, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the phenoxy or morpholine groups using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the amide or ester groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-{[(4-chlorophenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate
- Methyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate
Uniqueness
Methyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]-2-(morpholin-4-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H25ClN2O5 |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
methyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-22(2,30-17-7-4-15(23)5-8-17)21(27)24-16-6-9-19(18(14-16)20(26)28-3)25-10-12-29-13-11-25/h4-9,14H,10-13H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
XWQZVVDFCKLCCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(phenylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154659.png)
![(4Z)-3-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-1,2-oxazol-5(4H)-one](/img/structure/B15154660.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154665.png)
![5-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154667.png)
![N-(3-bromobenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15154674.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154688.png)
![7-cyclohexyl-3,12,12-trimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B15154696.png)
![4-[(3-Hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid](/img/structure/B15154699.png)
![N-(4-bromophenyl)-1-[(2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B15154704.png)
![N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide](/img/structure/B15154710.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15154712.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B15154741.png)
